2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide, also known as CPA-DCP, is an amide compound used in a variety of scientific research applications. It has been found to have a variety of biochemical and physiological effects, and it is used in laboratory experiments for its advantageous properties.
Scientific Research Applications
Quantum Chemical Calculations and Structural Analysis
Studies have utilized quantum chemical calculations to determine molecular structural parameters, thermodynamic properties, and vibrational frequencies of similar dichlorophenyl acetamide derivatives (Choudhary, Agarwal, Gupta, & Tandon, 2014). These analyses help predict sites and relative reactivities towards electrophilic and nucleophilic attack, offering deep insights into the molecules for further applications in various scientific fields.
Synthesis of Novel Heterocycles
Research has explored the chemistry of compounds like 2-aminothiophenol for synthesizing several interesting products, indicating that related acetamide compounds could serve as building blocks for novel heterocycles (El-Shaieb, 2007). This area of research is crucial for developing new materials and pharmaceuticals.
Crystal Structure Analysis
Detailed crystal structure analysis of similar compounds has provided insights into their molecular conformations and interactions (Gowda, Foro, & Fuess, 2007). Understanding these aspects is essential for the development of new compounds with desired physical and chemical properties.
Pharmacological Profile Characterization
Though specific to a slightly different compound, research on the pharmacological and toxicological characterization of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide offers insights into how similar compounds might be analyzed for potential therapeutic uses (Déciga-Campos et al., 2016). This is crucial for drug discovery and development.
Dibromohydration and Synthesis Techniques
The dibromohydration of N-(2-alkynylaryl)acetamide highlights innovative synthesis techniques that could be applicable to similar compounds, offering pathways to create diverse chemical entities for further study or application (Qiu, Li, Ma, & Zhou, 2017).
properties
IUPAC Name |
2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRACAOSGRKWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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